Dihydroseselin

Overview

Description

Dihydroseselin (CAS: 2221-66-1) is a dihydropyranocoumarin derivative first isolated from Seseli campestre and related Apiaceae species . Its core structure consists of a 3',4'-dihydro fragment fused to a coumarin scaffold, with variable ester substituents at the 3' and 4' positions. Common derivatives include 3'-senecioyloxy, 4'-angeloyloxy, and acetoxy/isovaleryloxy groups, which influence its pharmacological activities . This compound and its analogs exhibit anti-inflammatory, antinociceptive, and antiviral properties, with mechanisms involving inhibition of NF-κB, MAPK, and Akt signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroseselin can be synthesized through several methods. One common approach involves the isolation of coumarin derivatives from the root resin of plants like Seseli campestre . The synthesis typically involves chromatographic techniques to purify the compound, followed by structural elucidation using spectroscopic methods such as IR, PMR, and NMR .

Industrial Production Methods

Industrial production of this compound is less common, but it can be achieved through large-scale extraction from plant sources. The process involves harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Dihydroseselin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various monoesters and hydroxy derivatives of this compound .

Scientific Research Applications

Anti-Inflammatory Properties

Dihydroseselin exhibits significant anti-inflammatory effects, making it a subject of interest in treating inflammatory diseases. Research has demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : Studies have shown that this compound and its derivatives reduce nitric oxide (NO) production and the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This action is mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .

- Case Study : A specific derivative, (+)-3′-angeloxyloxy-4′-keto-3′,4′-dihydroseselin (Pd-Ib), was isolated and tested for its anti-inflammatory effects in LPS-induced RAW264.7 cells. It significantly suppressed gene expression related to inflammation at concentrations as low as 5 μg/mL .

Anti-HIV Activity

This compound has been explored for its potential as an anti-HIV agent. Certain derivatives have shown promising results in inhibiting HIV replication.

- Research Findings : A study investigated the structure-activity relationships of synthetic coumarins, including this compound derivatives. These compounds demonstrated potent inhibitory activity against HIV-1 replication in vitro, with some exhibiting better efficacy than established antiretroviral drugs like AZT .

- Pharmacokinetics : The pharmacokinetic profiles of these compounds indicate moderate oral bioavailability and favorable metabolic stability, suggesting their potential for further development as therapeutic agents against HIV .

Therapeutic Applications in Colitis

Recent studies have highlighted the potential of this compound derivatives in managing colitis, an inflammatory bowel disease.

- Efficacy in Colitis Models : The compound (+)-3′-angeloxyloxy-4′-keto-3′,4′-dihydroseselin was tested in murine models of dextran sulfate sodium (DSS)-induced colitis. Results indicated a significant reduction in inflammatory markers and improved histopathological outcomes compared to untreated controls .

Data Summary

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and cytokine production | Significant suppression of TNF-α and IL-1β |

| Anti-HIV | Inhibition of HIV replication | Potent activity against HIV with favorable profiles |

| Colitis Treatment | Reduction of inflammatory markers | Improved outcomes in DSS-induced colitis models |

Mechanism of Action

Dihydroseselin exerts its effects through several molecular pathways:

Inhibition of Pro-inflammatory Enzymes: It inhibits enzymes like nitric oxide synthase and cyclooxygenase-2, reducing the production of pro-inflammatory mediators.

Modulation of Signaling Pathways: It affects signaling pathways involving NF-κB, MAPK, and Akt, leading to decreased phosphorylation and nuclear translocation of pro-inflammatory transcription factors.

Reduction of Cytokine Production: This compound decreases the production of cytokines such as tumor necrosis factor alpha and interleukin-1 beta.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Diversity and Sources

Dihydroseselin derivatives vary in ester substituents and stereochemistry, which are critical for their bioactivity. Key compounds include:

| Compound Name | Source | Structural Features |

|---|---|---|

| This compound | Seseli campestre, Peucedanum spp. | 3',4'-dihydroseselin core; variable ester groups |

| (3S,4S)-3',4'-disenecioyloxy-3',4'-dihydroseselin | Seseli resinosum | 3',4'-disenecioyloxy groups |

| Calipteryxin | Seseli spp. | 3'-angeloyloxy/4'-senecioyloxy substituents |

| Pd-Ib | Bupleurum malconense | 3'α-angeloxy-4'-keto group |

| 3'-Acetoxy-4'-isovaleryloxy-dihydroseselin | Seseli gummiferum subsp. corymbosum | Acetoxy and isovaleryloxy groups |

Key Insight : The anti-inflammatory potency correlates with the presence of bulky ester groups (e.g., senecioyloxy, angeloyloxy), which enhance interactions with target proteins like NF-κB inducing kinase (NIK) .

Pharmacological Activities and Mechanisms

Anti-Inflammatory Effects

- This compound Derivatives: Inhibit LPS-induced NO, COX-2, and iNOS expression in RAW264.7 macrophages (IC₅₀: 10–30 μM) . Block IκBα phosphorylation and NF-κB nuclear translocation . Suppress MAPK (ERK, JNK, p38) and Akt activation .

Calipteryxin :

Pd-Ib :

Antinociceptive Activity

- 3'-Acetoxy Derivatives: Show potent activity in carrageenan-induced paw edema and p-benzoquinone writhing models (ED₅₀: 25 mg/kg) . Non-toxic up to 100 mg/kg, unlike other coumarins .

Structure-Activity Relationships (SAR)

- Ester Group Influence: 3',4'-Disenecioyloxy groups (e.g., (3S,4S)-3',4'-disenecioyloxy-dihydroseselin) exhibit stronger NF-κB inhibition than mono-substituted analogs due to dual hydrogen bonding with NIK residues (LYS517, SER476) . 4'-Ketone groups (e.g., Pd-Ib) enhance STAT3 pathway modulation, making them effective in chronic inflammation models . Acetoxy derivatives display higher bioavailability and antinociceptive effects compared to hydroxylated analogs .

Comparative Data Table

Biological Activity

Dihydroseselin, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is structurally related to 7-hydroxycoumarin and is characterized by specific functional groups that contribute to its biological activity. The presence of an acetoxy group at the C3′ and C4′ positions is crucial for its pharmacological effects, including smooth muscle relaxation and calcium antagonistic activity .

Biological Activities

This compound exhibits a variety of biological activities:

- Calcium Antagonist Activity : this compound has been shown to relax smooth muscles effectively, indicating its potential as a calcium antagonist. This property is particularly noted in studies involving vascular tissues where it demonstrated significant blood pressure-lowering effects .

- Anti-Inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory mediators such as TNF-α and IL-6. It operates through pathways involving NF-κB and MAPK, suggesting its potential in treating inflammatory conditions .

- Antiplatelet Aggregation : this compound has demonstrated inhibitory effects on platelet aggregation, making it a candidate for cardiovascular therapeutic applications. Its mechanism involves modulation of various signaling pathways associated with platelet activation .

- Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial effects, which could be beneficial in addressing infections or inflammatory diseases linked to microbial activity .

Case Study 1: Blood Pressure Regulation

In a study involving cats, this compound was administered at a dose of 1 mg/kg, resulting in significant reductions in blood pressure. This finding supports its potential use in managing hypertension .

Case Study 2: Inhibition of Inflammatory Responses

A recent investigation into the anti-inflammatory properties of this compound highlighted its ability to reduce the expression of iNOS and COX-2 in LPS-stimulated macrophages. The study reported a marked decrease in pro-inflammatory cytokines, demonstrating its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Channel Blockade : this compound's ability to inhibit calcium influx into cells contributes to its vasodilatory effects.

- Cytokine Modulation : By downregulating inflammatory cytokines, this compound may help mitigate chronic inflammation.

- Inhibition of Platelet Activation : It interferes with signaling pathways that lead to platelet aggregation, enhancing cardiovascular health.

Q & A

Basic Research Questions

Q. How is dihydroseselin structurally characterized, and what analytical methods ensure its purity in research settings?

this compound (C₁₄H₁₄O₃) is an angular pyranocoumarin with a 4'-isovaleryl group critical for its bioactivity . Key characterization methods include:

- NMR and MS : For structural elucidation (e.g., distinguishing 3',4'-dihydroxy substitutions) .

- HPLC : To confirm purity (>95%) and resolve stereoisomers (e.g., 3'S,4'S vs. 3'R,4'R configurations) .

- Solubility testing : Optimized in solvents like DMSO or chloroform for bioassays .

Q. What are the primary biological activities of this compound, and how are these validated experimentally?

this compound exhibits anti-HIV activity by targeting viral entry mechanisms, validated through:

- In vitro assays : Inhibition of HIV replication in T-cell lines (EC₅₀ values via dose-response curves) .

- Structure-activity studies : Modifying the 4'-isovaleryl group reduces efficacy, highlighting its role .

- Cytotoxicity screening : Selectivity indices (CC₅₀/EC₅₀) ensure therapeutic relevance .

Advanced Research Questions

Q. How do structural modifications of this compound enhance its pharmacological profile?

Biotransformation and synthetic derivatization improve bioactivity:

- Fungal biotransformation : Cordyceps sinensis hydrolyzes ester groups, yielding metabolites with 10-fold higher cytotoxicity and neuroprotective effects (e.g., inhibition of Aβ aggregation in SH-SY5Y cells) .

- Chiral resolution : AD-RH columns separate enantiomers (e.g., 3'α-angeloyloxy vs. 3'β-senecioyloxy derivatives), revealing stereospecific anti-inflammatory effects via STAT3 inhibition .

Q. What methodological challenges arise in studying this compound’s anti-inflammatory mechanisms?

Contradictions in data interpretation require:

- Model specificity : In vivo efficacy in DSS-induced colitis (reduced IL-6, TNF-α) contrasts with inactivity in TPA-induced ear edema, suggesting tissue-dependent pathways .

- Dose optimization : High doses (>120 mg/kg) may activate compensatory MAPK pathways, masking NF-κB suppression .

- Analytical validation : Ensure metabolites (e.g., Pd-Ib) are not misattributed to parent compounds via LC-MS/MS .

Q. How can researchers resolve discrepancies in this compound’s reported bioactivities across studies?

Discrepancies arise from:

- Source variability : Plant extraction methods (e.g., Angelica decursiva vs. Seseli campestre) yield differing substituents (angeloyl vs. senecioyl esters) .

- Assay conditions : Solvent choice (DMSO vs. ethyl acetate) affects solubility and bioactivity .

- Data normalization : Use internal standards (e.g., sulfasalazine for colitis studies) to control inter-study variability .

Q. Methodological Guidance

Q. What strategies optimize this compound isolation from natural sources?

- Counter-current chromatography (CCC) : Stepwise gradients (hexane:ethyl acetate:methanol:water) resolve coumarins with >90% purity .

- Macroporous resin : HP20 resin enriches this compound from crude extracts before HPLC purification .

- Stability testing : Store at -20°C in desiccated conditions to prevent degradation .

Q. How are in silico tools applied to study this compound’s interactions?

Properties

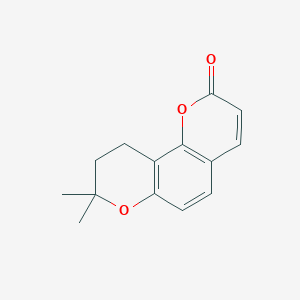

IUPAC Name |

8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOXLDJHMAATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.